molecular formula C3H2NNaO4 B8814839 sodium;2-nitro-3-oxoprop-1-en-1-olate

sodium;2-nitro-3-oxoprop-1-en-1-olate

Cat. No.: B8814839
M. Wt: 139.04 g/mol
InChI Key: OQMLJRMYSFKMDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: sodium;2-nitro-3-oxoprop-1-en-1-olate can be synthesized through the reaction of malonaldehyde with sodium nitrite under controlled conditions. The reaction typically involves the use of ethanol as a solvent and requires refluxing to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of sodium 2-nitro-1,3-dioxopropan-2-ide involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The compound is often produced in sealed, inert atmospheres to prevent degradation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: sodium;2-nitro-3-oxoprop-1-en-1-olate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity makes it valuable in the synthesis of complex molecules.

Biology and Medicine: In pharmaceutical research, this compound serves as a precursor in the synthesis of drug candidates. Its unique structure allows for the development of targeted therapies for various health conditions.

Industry: The compound is utilized in the production of dyes and fungicides. Its reactivity and stability make it suitable for industrial applications where precise chemical transformations are required.

Mechanism of Action

The mechanism of action of sodium 2-nitro-1,3-dioxopropan-2-ide involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The nitro group, being electron-withdrawing, enhances the reactivity of adjacent carbon atoms, making them susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the synthesis of biologically active molecules .

Comparison with Similar Compounds

  • Sodium nitromalonaldehyde
  • Sodium nitropropanedial
  • Sodium nitromalondialdehyde

Comparison: sodium;2-nitro-3-oxoprop-1-en-1-olate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity compared to its analogs. While similar compounds like sodium nitromalonaldehyde share the nitro and aldehyde functionalities, the presence of the dioxopropan structure in sodium 2-nitro-1,3-dioxopropan-2-ide provides unique chemical properties and reactivity .

Properties

Molecular Formula

C3H2NNaO4

Molecular Weight

139.04 g/mol

IUPAC Name

sodium;2-nitro-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1

InChI Key

OQMLJRMYSFKMDS-UHFFFAOYSA-M

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].[Na+]

Origin of Product

United States

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